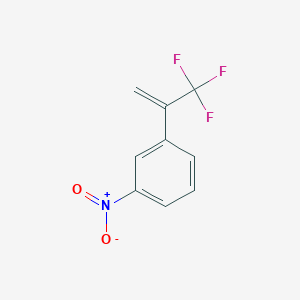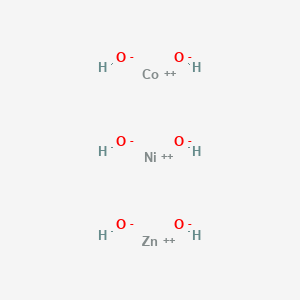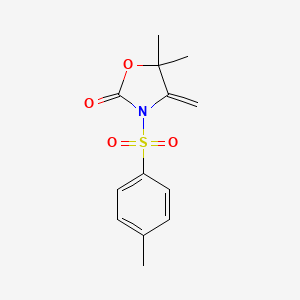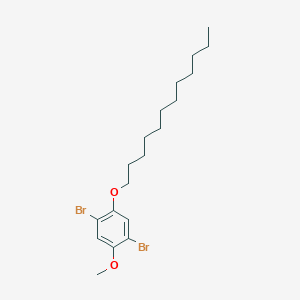
1-(2-Hydroxyethyl)-5,6-diphenylpyrazin-2(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Hydroxyethyl)-5,6-diphenylpyrazin-2(1H)-one is a chemical compound known for its unique structure and diverse applications. This compound features a pyrazinone core with hydroxyethyl and diphenyl substituents, making it an interesting subject for various chemical and biological studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Hydroxyethyl)-5,6-diphenylpyrazin-2(1H)-one typically involves the reaction of chalcone epoxide with hydrazine derivatives. The reaction conditions often include the use of solvents like ethanol or methanol and may require heating to facilitate the reaction .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(2-Hydroxyethyl)-5,6-diphenylpyrazin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the hydroxyethyl group, using reagents like alkyl halides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of ethers or esters.
Applications De Recherche Scientifique
1-(2-Hydroxyethyl)-5,6-diphenylpyrazin-2(1H)-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of various diseases.
Industry: Utilized in the development of new materials, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 1-(2-Hydroxyethyl)-5,6-diphenylpyrazin-2(1H)-one involves its interaction with specific molecular targets. The hydroxyethyl group can participate in hydrogen bonding, while the diphenyl groups may engage in hydrophobic interactions. These interactions can influence the compound’s binding to enzymes or receptors, thereby modulating their activity .
Comparaison Avec Des Composés Similaires
- 1-(2-Hydroxyethyl)-3,5-diphenyl-1H-pyrazole
- 4-Bromo-1-(2-hydroxyethyl)-3,5-diphenyl-1H-pyrazole
Comparison: 1-(2-Hydroxyethyl)-5,6-diphenylpyrazin-2(1H)-one is unique due to its pyrazinone core, which distinguishes it from similar pyrazole derivatives. This structural difference can result in varied chemical reactivity and biological activity, making it a valuable compound for diverse applications .
Propriétés
Numéro CAS |
139459-71-5 |
|---|---|
Formule moléculaire |
C18H16N2O2 |
Poids moléculaire |
292.3 g/mol |
Nom IUPAC |
1-(2-hydroxyethyl)-5,6-diphenylpyrazin-2-one |
InChI |
InChI=1S/C18H16N2O2/c21-12-11-20-16(22)13-19-17(14-7-3-1-4-8-14)18(20)15-9-5-2-6-10-15/h1-10,13,21H,11-12H2 |
Clé InChI |
UJXUOXONMZVBNO-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=C(N(C(=O)C=N2)CCO)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![1-[(Z)-tert-Butyl-ONN-azoxy]-2-nitrobenzene](/img/structure/B14262867.png)





